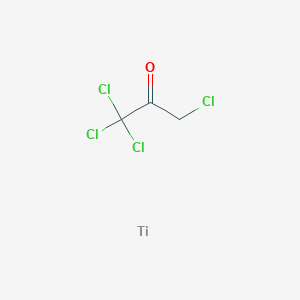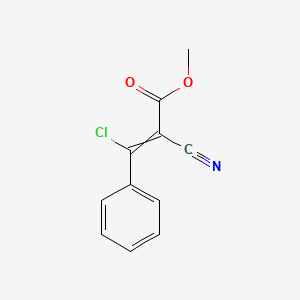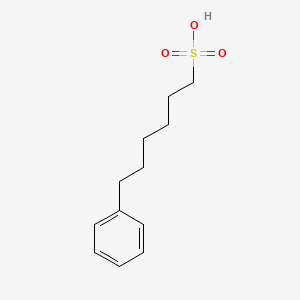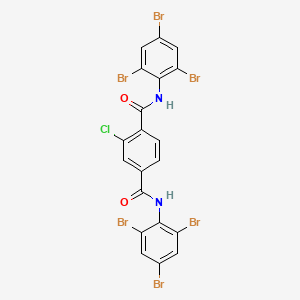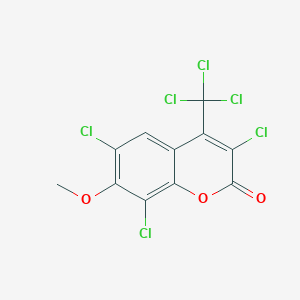
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of benzopyran derivatives, which are characterized by a fused benzene and pyran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one typically involves the chlorination of a suitable precursor compound. One common method involves the reaction of 7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination at the 3, 6, and 8 positions of the benzopyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient handling of chlorine gas. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反応の分析
Types of Reactions
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium hydroxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, low temperature.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Oxidation: Formation of 3,6,8-trichloro-7-methoxy-4-(formyl)-2H-1-benzopyran-2-one.
Reduction: Formation of 3,6,8-trichloro-7-methoxy-4-methyl-2H-1-benzopyran-2-one.
科学的研究の応用
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one involves its interaction with molecular targets in biological systems. The compound’s multiple chlorine atoms and methoxy group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
3,6,8-Trichloro-7-methoxy-4-methyl-2H-1-benzopyran-2-one: Similar structure but with a methyl group instead of a trichloromethyl group.
3,6,8-Trichloro-7-methoxy-4-(dichloromethyl)-2H-1-benzopyran-2-one: Similar structure but with a dichloromethyl group instead of a trichloromethyl group.
Uniqueness
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one is unique due to its specific combination of chlorine and methoxy substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
62557-44-2 |
|---|---|
分子式 |
C11H4Cl6O3 |
分子量 |
396.9 g/mol |
IUPAC名 |
3,6,8-trichloro-7-methoxy-4-(trichloromethyl)chromen-2-one |
InChI |
InChI=1S/C11H4Cl6O3/c1-19-9-4(12)2-3-5(11(15,16)17)6(13)10(18)20-8(3)7(9)14/h2H,1H3 |
InChIキー |
IJANVCPDJZHZFI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C(C(=O)OC2=C1Cl)Cl)C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


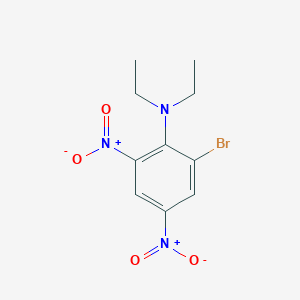
![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)


![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)



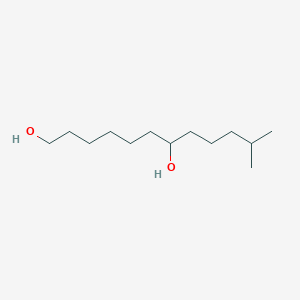
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
